molecular formula C10H12BrNO4S B7530186 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide

5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide

Cat. No. B7530186
M. Wt: 322.18 g/mol
InChI Key: DECNAWMFMSNQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of bromodomain-containing proteins, specifically the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been shown to play a role in cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in cell proliferation, survival, and inflammation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its specificity towards BET proteins. This makes it a useful tool for studying the role of BET proteins in various diseases. However, one of the limitations of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its poor solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the identification of biomarkers that can predict response to 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide treatment. Finally, the potential therapeutic applications of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide in various diseases, including cancer and inflammation, need to be further explored.

Synthesis Methods

The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dioxothiolane to form the corresponding thiol ester. Finally, the thiol ester is reacted with 5-bromo-1H-indazole to form 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide.

Scientific Research Applications

5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is inflammation. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. This makes it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has also been studied for its potential antiviral activity. It has been shown to inhibit the replication of several viruses, including HIV, HBV, and HCV.

properties

IUPAC Name

5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-6-4-8(11)16-9(6)10(13)12-7-2-3-17(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECNAWMFMSNQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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